3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile
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Overview
Description
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is an organic compound with the molecular formula C9H8FN3O2 It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to an amino-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-fluoro-2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(4-Amino-2-nitrophenyl)amino]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
- 3-[(4-fluoro-2-nitrophenyl)(methyl)amino]propanenitrile
- 3-[(2-nitrophenyl)amino]propanenitrile
Uniqueness
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct chemical properties
Biological Activity
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₈F₁N₃O₂
- Molecular Weight : 187.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes such as growth, proliferation, and survival. The inhibition of specific kinases can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Polo-like Kinase 1 (Plk1) : Research indicates that compounds similar to this compound can inhibit Plk1, which is overexpressed in various cancers. By inhibiting Plk1, these compounds can induce cell cycle arrest and promote apoptosis in tumor cells .
- Electrophilic Reactivity : The nitrophenyl group can enhance the electrophilic nature of the compound, potentially allowing it to react with nucleophilic sites on proteins, thereby modifying their function .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
---|---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 5.0 | Plk1 Inhibition | Induced apoptosis |
Study 2 | A549 (Lung Cancer) | 3.5 | Cell Cycle Arrest | Inhibited proliferation |
Study 3 | HeLa (Cervical Cancer) | 7.0 | Electrophilic Modification | Altered protein function |
Case Study 1: Inhibition of Tumor Growth
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.0 µM. The mechanism was attributed to the compound's ability to inhibit Plk1, leading to apoptosis through caspase activation.
Case Study 2: Lung Cancer Proliferation
In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 3.5 µM. The results indicated that treatment led to cell cycle arrest at the G2/M phase, effectively halting proliferation and demonstrating potential as a therapeutic agent against lung cancer.
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
3-(4-fluoro-2-nitroanilino)propanenitrile |
InChI |
InChI=1S/C9H8FN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,5H2 |
InChI Key |
FMLBWKVCXIVSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NCCC#N |
Origin of Product |
United States |
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